
N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide” is a chemical compound used in scientific research. Its unique structure allows for various applications, including drug discovery and development, molecular biology studies, and pharmaceutical research. It is a synthetic opioid, closely related to fentanyl, which is likely to be a potent opioid narcotic analgesic and may have an abuse liability and dependence potential in humans .
Scientific Research Applications
Photocatalytic Degradation and Environmental Applications
Research has delved into the photocatalytic degradation of organic compounds containing nitrogen atoms, highlighting the process's efficiency in breaking down complex molecules. This application is significant for environmental cleanup and pollution reduction efforts. For instance, the study by Low, McEvoy, and Matthews (1991) explored the photocatalytic oxidation of primary, secondary, and tertiary amines and other nitrogen- and sulfur-containing organic compounds, demonstrating the formation of ammonium and nitrate ions under UV illumination on TiO2 films. The study emphasizes the potential of photocatalytic processes in environmental remediation efforts (Low, McEvoy, & Matthews, 1991).
Neuropharmacology and CNS Agents
Further research has focused on the synthesis of derivatives for potential central nervous system (CNS) applications. Martin et al. (1979) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] as potential CNS agents, exploring their structure-activity relationships and antitetrabenazine activity. This work contributes to the ongoing search for new therapeutic agents targeting the CNS, offering insights into the chemical framework that could lead to the development of novel treatments for neuropsychiatric disorders (Martin et al., 1979).
PET Imaging and Neuroinflammation
A significant advancement in the application of N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide derivatives is in PET imaging for detecting neuroinflammation. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, indicating its utility in noninvasively imaging reactive microglia and disease-associated neuroinflammation. This development marks a crucial step forward in diagnosing and studying various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease, through non-invasive techniques (Horti et al., 2019).
Antidepressant and Anxiolytic Properties
Additionally, Kumar et al. (2017) explored the synthesis of novel derivatives with antidepressant and antianxiety properties, indicating the compound's potential in mental health treatment. By investigating the chemical modifications and their effects on the pharmacological profile, this research contributes to the development of new therapeutic options for depression and anxiety disorders (Kumar et al., 2017).
Safety and Hazards
“N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide” is a synthetic opioid and is likely to be a potent opioid narcotic analgesic. It may have an abuse liability and dependence potential in humans . Extreme care must be taken when handling this substance due to its potency and potential for abuse .
properties
IUPAC Name |
N-[4-[[1-(furan-2-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-16(2)21(25)23-18-5-7-20(8-6-18)29(26,27)22-14-17-9-11-24(12-10-17)15-19-4-3-13-28-19/h3-8,13,16-17,22H,9-12,14-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOOCWUUNZIXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

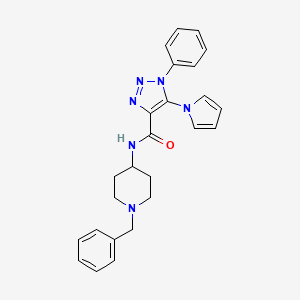
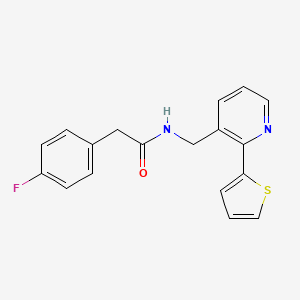
![(2-Methylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2831564.png)
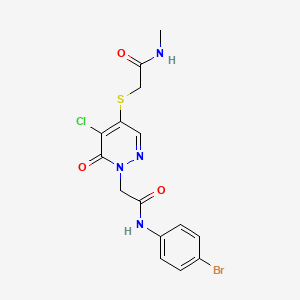
![(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2831566.png)
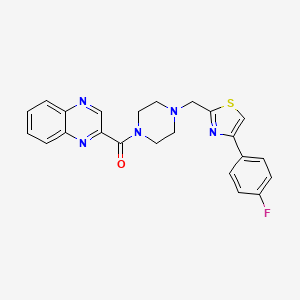

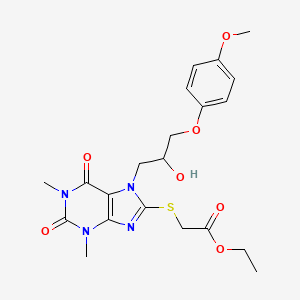
![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2831574.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2831575.png)
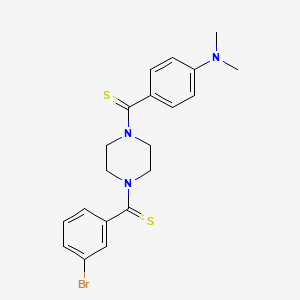

![tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2831579.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2831580.png)